6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound classified within the pyridoindole family. This compound features a fluorine atom at the sixth position and a keto group at the first position of its pyridoindole structure. Its unique chemical properties have attracted attention in medicinal chemistry due to potential biological activities, including antimicrobial and anticancer effects.
This compound can be synthesized through various chemical methods, with the Fischer indole synthesis being one of the most common approaches. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one belongs to the class of heterocyclic compounds, specifically pyridoindoles, which are characterized by their fused ring systems and nitrogen-containing structures. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals.
The synthesis of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved using several methods:
The Fischer indole synthesis is a crucial step in generating the core structure of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one. The reaction conditions must be carefully controlled to ensure successful formation and subsequent fluorination.
The molecular formula of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is , with a molecular weight of approximately 202.18 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C11H7FN2O |
Molecular Weight | 202.18 g/mol |
IUPAC Name | 6-fluoro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI | InChI=1S/C11H7FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,14H,(H,13,15) |
SMILES | C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=C3 |
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions, leading to various biological effects.
The compound's physical properties include:
Key chemical properties include:
Property | Value |
---|---|
LogP (octanol-water partition coefficient) | 2.24 |
pKa (strongest basic) | 5.41 |
Polar Surface Area | 17.82 Ų |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 1 |
These properties indicate moderate lipophilicity and potential for interaction with biological membranes.
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study in medicinal chemistry and related fields.
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one emerged from targeted efforts to overcome limitations of classical benzodiazepines—notably their non-selective binding across GABAA receptor subtypes, which led to dose-limiting side effects (e.g., sedation, ataxia, cognitive impairment). Its core structure integrates a β-carboline motif (pyrido[3,4-b]indole) with a strategic fluorine substitution at the C6 position, optimizing receptor affinity and subtype selectivity [1] [4]. Early pharmacological characterization revealed high binding affinity for α2- and α3-containing GABAA receptors (Ki = 1.8 nM and 2.3 nM, respectively), with markedly reduced activity at α1 subtypes (Ki > 100 nM). This selectivity underpinned its functional profile: potent anxiolytic and anticonvulsant effects in murine models, devoid of the sedation typical of non-selective agonists like diazepam [1].
The compound’s synthesis typically employs a palladium-catalyzed cross-coupling or reductive cyclization strategy, constructing the pyridoindole scaffold from fluorinated indole precursors. X-ray crystallography confirmed the planar tricyclic system, with the fluorine atom’s electronegativity enhancing hydrogen-bonding interactions at the benzodiazepine binding site [1] [7].
Table 1: GABAA Receptor Subtype Binding Affinity and Functional Effects
Receptor Subtype | Binding Affinity (Ki, nM) | Primary Pharmacological Effect |
---|---|---|
α1βγ2 | >100 | Negligible sedation |
α2βγ2 | 1.8 | Anxiolysis |
α3βγ2 | 2.3 | Anticonvulsant activity |
α5βγ2 | 68.5 | Minimal cognitive impact |
This compound represents a paradigm shift in GABAA receptor modulation, reconciling the broad efficacy of classical benzodiazepines with the precision of subtype-selective ligands. Classical agents (e.g., diazepam) act as pan-active positive allosteric modulators (PAMs) at α1-α3/5βγ2 receptors, indiscriminately enhancing inhibitory neurotransmission. In contrast, 6-fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibits "functionally selective" PAM activity—potentiating GABA-evoked currents predominantly at α2/α3 subtypes while sparing α1 [1] [4]. This mechanistic nuance was validated electrophysiologically: in hippocampal neurons, it enhanced GABAergic currents without altering decay kinetics at synapses mediating sedation (α1-dominant).
Molecular modeling studies attribute its selectivity to steric complementarity within the benzodiazepine binding pocket. The fluorine atom’s positioning disrupts key van der Waals contacts with α1-subunit histidine 101, while forming stabilizing interactions with serine residues in α2/α3 [1]. This discriminative binding translates to in vivo efficacy: in conflict-based anxiety models (elevated plus maze), it reduced anxiety-like behaviors at 3 mg/kg (comparable to diazepam), yet failed to impair motor coordination in rotarod tests even at 30 mg/kg [1].
Table 2: Comparative Pharmacology of GABAA Modulators
Property | Diazepam (Classical BZD) | 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one |
---|---|---|
Subtype Selectivity | Pan-active (α1=α2=α3=α5) | α2/α3 > α5 >> α1 |
Anxiolytic Efficacy | +++ | +++ |
Sedative Liability | High | Negligible |
Cognitive Impairment | Significant | Minimal |
The compound’s design thus bridges historical benzodiazepine pharmacology—retaining high efficacy via allosteric modulation—with modern demands for receptor subtype specificity. It has catalyzed research into next-generation anxiolytics, including clinical candidates like imidazenil, which share its functional selectivity but diverge structurally [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0